REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C([O:18][C:19]([CH3:21])=[CH2:20])(=O)C.C[O-].C([Sn+](CCCC)CCCC)CCC>C1(C)C=CC=CC=1.CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd](Cl)(Cl)[P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([CH2:20][C:19](=[O:18])[CH3:21])=[CH:3][CH:4]=2)=[CH:9][CH:10]=1 |f:2.3,^1:50,61|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
|
Quantity
|
25.9 mL
|
Type
|
reactant
|
Smiles
|
C[O-].C(CCC)[Sn+](CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
catalyst
|
Smiles
|
CC1=C([P](C2=C(C)C=CC=C2)([Pd]([P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)(Cl)Cl)C6=C(C)C=CC=C6)C=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° for 5 hr
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with cyclohexane
|
Type
|
CUSTOM
|
Details
|
The resultant solid was recrystallised from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=C1)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |